molecular formula C10H10O B106793 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- CAS No. 15584-52-8

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-

Cat. No.: B106793
CAS No.: 15584-52-8
M. Wt: 146.19 g/mol
InChI Key: KIOXQCAVQTVNCR-UHFFFAOYSA-N
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Description

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- is a polycyclic ketone with a unique and highly strained structure This compound is part of the cubane family, known for their cubic-like molecular geometry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be synthesized through the reaction of strained polycyclic ketones with diazomethane. The reaction of 1,4-bishomocubanone with ethereal diazomethane leads to a mixture of the homologous ketone and the aldol-type dimer. In the presence of methanol, the reaction yields predominantly the ketone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less strained derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Diazomethane: Used in the synthesis of 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-.

    Methanol: Facilitates the formation of the ketone product in the presence of diazomethane.

    Acids and Bases: Used in various substitution reactions.

Major Products Formed

    Homologous Ketone: Formed during the reaction with diazomethane.

    Aldol-type Dimer: Another product of the reaction with diazomethane.

Scientific Research Applications

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- involves the influence of ring strain on its reactivity. The strained structure makes the compound highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be compared with other similar compounds, such as:

    1,4-Bishomocubanone: Another member of the cubane family with a similar strained structure.

    Cubane Derivatives: Compounds with cubic-like molecular geometry and similar reactivity.

    Nitro-substituted Bishomocubanes:

Properties

CAS No.

15584-52-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one

InChI

InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2

InChI Key

KIOXQCAVQTVNCR-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C5C2C3C4C5=O

Canonical SMILES

C1C2C3C4C1C5C2C3C4C5=O

Origin of Product

United States

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